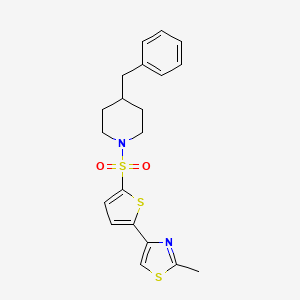

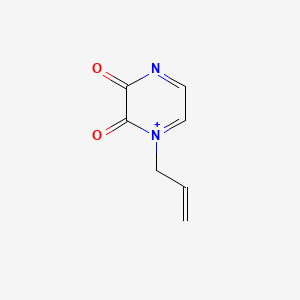

![molecular formula C26H18ClN3O2S B2538287 N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922597-41-9](/img/structure/B2538287.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C26H18ClN3O2S and its molecular weight is 471.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Anticancer Activity

Research highlights the potential of benzamide derivatives in inhibiting key enzymes and showing efficacy in cancer treatment. For instance, substituted benzamides have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006). Additionally, novel cyclic systems, including thiadiazolo[2,3-a]pyridine benzamide derivatives, have shown remarkable cytotoxic activity against several human cancer cell lines, underscoring their potential in anticancer drug development (Adhami et al., 2014).

Material Science and Chemical Synthesis

In material science, benzamide derivatives serve as key intermediates for synthesizing complex chemical structures. Studies have shown their utility in producing new polyamides with excellent thermal stability and mechanical properties, indicating their application in creating high-performance polymers (Liaw & Liaw, 1998). Furthermore, their role in catalysis, especially in nickel-catalyzed cross-coupling reactions, has been explored, offering efficient pathways for functionalizing heterocycles at room temperature (Melzig et al., 2010).

Antimicrobial and Antioxidant Properties

Benzamide derivatives also exhibit antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic agents. Synthesized triazolopyridine and pyridine–pyrazole hybrid derivatives have shown moderate to good antimicrobial and antioxidant activities, highlighting their importance in pharmaceutical applications (Flefel et al., 2018).

Analytical Chemistry

In analytical chemistry, benzamide derivatives have been used as selective sensing materials for constructing ion-selective electrodes, demonstrating their utility in detecting trace amounts of metal ions with high sensitivity and selectivity (Hajiaghababaei et al., 2016).

Wirkmechanismus

- Unlike COX-1, which is constitutively expressed and involved in gastrointestinal mucosal protection, COX-2 is induced at sites of inflammation and mediates inflammation and pain .

Target of Action

Mode of Action

- This compound selectively inhibits COX-2, thereby reducing the production of prostaglandins associated with inflammation and pain. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, this compound spares COX-1 activity, minimizing gastrointestinal side effects .

Biochemical Pathways

- By inhibiting COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It does not affect the 5-lipoxygenase pathway responsible for leukotriene synthesis .

Pharmacokinetics

- The compound’s absorption depends on its physicochemical properties, such as lipophilicity and solubility. It distributes to tissues, including sites of inflammation. Hepatic metabolism may occur. Elimination primarily occurs via renal excretion. Factors like solubility, stability, and metabolism influence bioavailability .

Result of Action

- By inhibiting COX-2, the compound reduces inflammation and pain. Decreased prostaglandin production affects immune cells, endothelial cells, and other cell types involved in inflammation .

Action Environment

- pH, temperature, and other environmental conditions can influence the compound’s stability, efficacy, and bioavailability. Consider interactions with other medications. The choice of formulation affects drug release and absorption .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been found to interact with various enzymes and proteins . It has been observed to have anti-inflammatory and analgesic activities, which are mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function by mediating inflammation and pain through the inhibition of cyclo-oxygenase pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the biosynthesis of prostaglandins .

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18ClN3O2S/c27-20-10-13-23-24(15-20)33-26(29-23)30(17-18-5-4-14-28-16-18)25(31)19-8-11-22(12-9-19)32-21-6-2-1-3-7-21/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKMKYDWFAMNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

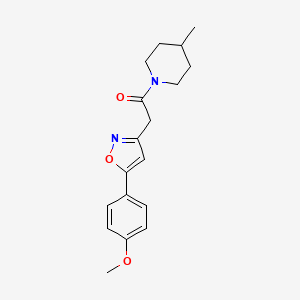

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)

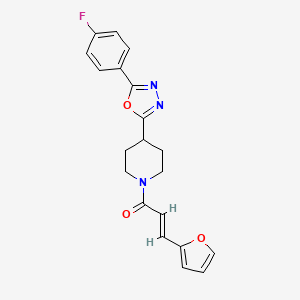

![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)

![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2538215.png)

![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)

![2-(benzylsulfanyl)-1-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2538227.png)